8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C16H17NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester typically involves the reaction of quinoline derivatives with diethyl oxalacetate or diethyl anilinofumarate. These reactions are carried out under controlled conditions to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
- 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
- Fluorinated quinoline derivatives
Comparison: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
892874-76-9 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 8-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-6-7-10(3)13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
LXAYTSGRZUPJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1C(=O)OCC)C |
Origin of Product |
United States |
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